CCR5 Antagonist Potency: 110 pM IC50 in Cell-Based Fusion Assays
This compound exhibits sub-nanomolar antagonism of the CCR5 chemokine receptor, a validated target for HIV-1 entry inhibition. In a cell-based functional assay employing P4R5 cells co-expressing CD4 and an LTR-β-galactosidase reporter construct, 4-amino-1-benzylpiperidin-2-one demonstrated an IC50 value of 0.110 nM [1]. In contrast, the parent scaffold 1-benzylpiperidin-2-one (CAS 4783-65-7), which lacks the 4-amino substituent, is devoid of CCR5 antagonism and instead acts primarily as an acetylcholinesterase inhibitor .
| Evidence Dimension | CCR5 Receptor Antagonism |
|---|---|
| Target Compound Data | IC50 = 0.110 nM |
| Comparator Or Baseline | 1-Benzylpiperidin-2-one (CAS 4783-65-7): No reported CCR5 activity |
| Quantified Difference | Target compound shows measurable sub-nanomolar inhibition; comparator lacks this activity class |
| Conditions | P4R5 cells co-expressing CD4 and LTR-β-gal reporter; HIV-1 gp120-induced fusion |
Why This Matters
This specific activity profile directly informs procurement for HIV entry inhibitor development; the 4-amino substitution is essential for CCR5 binding.
- [1] BindingDB Entry BDBM50394601. CHEMBL2164217. Affinity Data: IC50 = 0.110 nM. View Source
